molecular formula C17H16N2O3 B12373111 Eslicarbazepine acetate-d4

Eslicarbazepine acetate-d4

Cat. No.: B12373111
M. Wt: 300.34 g/mol
InChI Key: QIALRBLEEWJACW-MTXDTBRCSA-N
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Description

Eslicarbazepine acetate-d4 is a deuterated form of eslicarbazepine acetate, an anticonvulsant medication used primarily for the treatment of partial-onset seizures. Eslicarbazepine acetate belongs to the dibenzazepine carboxamide family and is known for its ability to enhance the slow inactivation of voltage-gated sodium channels, thereby reducing the activity of rapidly firing neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eslicarbazepine acetate-d4 involves the incorporation of deuterium atoms into the eslicarbazepine acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Eslicarbazepine acetate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include eslicarbazepine and its various derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Eslicarbazepine acetate-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of eslicarbazepine acetate.

    Biology: Employed in biological studies to understand the effects of deuterium substitution on the biological activity of eslicarbazepine acetate.

    Medicine: Investigated for its potential therapeutic effects in the treatment of epilepsy and other neurological disorders.

    Industry: Utilized in the development of new anticonvulsant drugs and formulations

Mechanism of Action

Eslicarbazepine acetate-d4 exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes the inactivated state of the sodium channels, preventing their return to the activated state and thereby reducing neuronal excitability. The primary molecular target is the voltage-gated sodium channel, and the pathways involved include the inhibition of repetitive neuronal firing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eslicarbazepine acetate-d4 is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and reduce the rate of drug metabolism. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to its non-deuterated counterparts .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

300.34 g/mol

IUPAC Name

[(5S)-11-carbamoyl-1,2,3,4-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate

InChI

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1/i3D,5D,7D,9D

InChI Key

QIALRBLEEWJACW-MTXDTBRCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])[C@H](CC3=CC=CC=C3N2C(=O)N)OC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N

Origin of Product

United States

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